(2,3-Dihydro-1H-inden-2-yl)methanamine
Overview
Description
2,3-Dihydro-1H-inden-2-ylmethanamine is an organic compound that belongs to the class of amines It is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, with an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine. One common method involves the reduction of 2,3-dihydro-1H-inden-2-one using sodium borohydride (NaBH4) followed by reductive amination with formaldehyde and ammonium chloride . Another method includes the catalytic hydrogenation of 2,3-dihydro-1H-inden-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
For industrial production, an improved process involves the reaction of 2,3-dihydro-1H-inden-2-one with hydroxylamine to form the corresponding oxime, followed by reduction with aluminum-nickel alloy in aqueous alkali . This method is advantageous due to its simplicity, low cost, and high efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Imine and nitrile derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated and acylated amine derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-2-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor . This interaction modulates neurotransmitter release and signaling pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of an amine group.
2,3-Dihydro-1H-inden-2-one: Another related compound with a carbonyl group at the same position.
Indan-1-amine: A simpler analog with a single benzene ring fused to a cyclopentane ring and an amine group.
Uniqueness
2,3-Dihydro-1H-inden-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective serotonin receptor agonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVOJUAZGKGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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